N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Description
N1-(2-Methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a structurally complex oxalamide derivative featuring a 2-methoxy-5-methylphenyl group and a 2-(1-methylindolin-5-yl)-2-morpholinoethyl moiety.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-17-4-7-23(32-3)20(14-17)27-25(31)24(30)26-16-22(29-10-12-33-13-11-29)18-5-6-21-19(15-18)8-9-28(21)2/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPAFLFLKUDRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, with the CAS number 921924-26-7, is a synthetic organic compound belonging to the oxalamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are essential for drug development and therapeutic applications.
The molecular formula of this compound is , and it has a molecular weight of 452.5 g/mol. The structure features an oxalamide functional group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 921924-26-7 |
| Molecular Formula | C25H32N4O4 |
| Molecular Weight | 452.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxalamide moiety may facilitate binding to these targets, modulating their activity and leading to various pharmacological effects. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Anticancer Activity
Recent studies have investigated the anticancer potential of oxalamides. For example, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that these compounds can disrupt cancer cell signaling pathways, leading to reduced tumor growth.
Neuroprotective Effects
The compound's structural attributes suggest potential neuroprotective effects. Research has indicated that similar oxalamides can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound show promise against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of oxalamides, including this compound. Results indicated a significant reduction in viability in breast cancer cell lines (MCF-7) when treated with this compound at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
In a neuroprotection study published in Neuroscience Letters, researchers evaluated the protective effects of oxalamide derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress. This compound exhibited a dose-dependent protective effect, significantly reducing cell death compared to untreated controls.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to the oxalamide family, characterized by a central oxalamide (N1,N2-dicarboxamide) backbone. Below is a structural comparison with analogous compounds:
Key Observations :
- The target compound’s morpholinoethyl group distinguishes it from simpler flavoring agents (e.g., No. 1768, 1769) and more complex imidazolidinone derivatives (e.g., Compound 12).
- Compared to BNM-III-170, which has a guanidinomethyl group for CD4-mimetic activity , the target compound’s indoline-morpholine moiety may confer distinct pharmacokinetic or binding properties.
Functional and Pharmacokinetic Comparison
- Bioactivity: BNM-III-170 enhances vaccine efficacy via CD4-mimetic interactions , suggesting oxalamides can modulate biological pathways. The target compound’s indoline and morpholine groups may similarly target receptors or enzymes. Flavoring agents (e.g., No. 1768–1770) exhibit low toxicity (NOEL: 8–100 mg/kg/day) , implying structural simplicity correlates with safety.
- Metabolism: Oxalamides like No. 1768 undergo rapid hepatic metabolism without amide hydrolysis, favoring oxidation or glucuronidation . The target compound’s morpholine ring (a metabolic soft spot) may undergo oxidation, while the indoline group could slow clearance . In contrast, BNM-III-170’s guanidine group likely enhances solubility and target engagement .
Q & A
Basic: What are the core structural features of N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, and how do they influence its reactivity?
Answer:
The compound features:
- A central oxalamide backbone linking two aromatic moieties.
- A 2-methoxy-5-methylphenyl group (electron-donating substituents enhance solubility and modulate electronic properties).
- A 1-methylindolin-5-yl group (rigid heterocyclic structure) conjugated with a morpholinoethyl group (polar, enhances bioavailability).
These groups collectively affect reactivity: the oxalamide moiety participates in hydrogen bonding, while the indoline and morpholine groups influence steric and electronic interactions. Structural confirmation relies on NMR (¹H/¹³C) and IR spectroscopy to identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Basic: What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?
Answer:
Synthesis involves:
Step 1: Condensation of 2-methoxy-5-methylaniline with oxalyl chloride to form the N1-substituted oxalamide.
Step 2: Coupling with 2-(1-methylindolin-5-yl)-2-morpholinoethylamine via nucleophilic acyl substitution.
Optimization strategies:
- Temperature: 60–80°C to balance reaction rate and side-product formation.
- Solvent: Polar aprotic solvents (e.g., THF, DCM) improve solubility of intermediates.
- Catalysts: Triethylamine or DMAP to activate carbonyl groups.
Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Advanced: How can researchers resolve low yields during the final coupling step of the synthesis?
Answer:
Low yields may arise from:
- Steric hindrance from the morpholinoethyl group.
- Incomplete activation of the oxalamide carbonyl.
Mitigation strategies: - Use coupling agents like HATU or EDCI to enhance reaction efficiency.
- Increase reaction time (24–48 hours) and monitor progress via TLC or LC-MS.
- Introduce microwave-assisted synthesis to reduce steric effects .
Basic: Which analytical techniques are critical for confirming the compound’s identity and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and morpholine/methyl groups (δ 2.5–3.5 ppm).
- IR Spectroscopy: Confirms amide bonds (C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹).
- LC-MS: Verifies molecular weight ([M+H]+ expected at m/z 453.56) and purity (>95%).
- X-ray crystallography (if crystalline) resolves 3D conformation .
Advanced: How does the compound’s stability vary under different pH conditions, and what degradation products form?
Answer:
- Acidic conditions (pH < 3): Hydrolysis of the oxalamide bond generates 2-methoxy-5-methylaniline and morpholinoethyl-indoline fragments.
- Basic conditions (pH > 10): Dealkylation of the morpholine ring occurs.
Methodology: - Conduct forced degradation studies (24-hour exposure at 40°C) across pH 1–13.
- Monitor via HPLC-DAD to identify degradation peaks and LC-MS to characterize products .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
Analogous oxalamides target:
- Kinases (e.g., EGFR, VEGFR) due to ATP-binding site interactions.
- GPCRs (e.g., serotonin receptors) via indoline-morpholine pharmacophores.
- Epigenetic regulators (e.g., HDACs) through zinc-chelating amide groups.
Target validation requires enzymatic assays (e.g., fluorescence polarization) and competitive binding studies .
Advanced: How can contradictory bioactivity data between this compound and its analogs be systematically addressed?
Answer:
Steps:
Standardize assays: Use identical cell lines (e.g., HEK293 for GPCRs) and inhibitor concentrations.
SAR analysis: Compare substituent effects (e.g., methoxy vs. chloro groups) on IC₅₀ values.
Off-target profiling: Employ kinome-wide screening (e.g., KinomeScan) to identify promiscuity.
Molecular dynamics simulations: Model binding interactions to explain potency variations .
Basic: What in vitro models are suitable for preliminary evaluation of its anticancer potential?
Answer:
- Cell lines: NCI-60 panel for broad screening; MDA-MB-231 (breast) and A549 (lung) for targeted studies.
- Assays: MTT for viability, Annexin V/PI staining for apoptosis, and scratch assays for migration inhibition.
- Dose range: 1–100 μM, with cisplatin as a positive control .
Advanced: What strategies improve the compound’s bioavailability in preclinical models?
Answer:
- Formulation: Use nanoemulsions or liposomes to enhance aqueous solubility.
- Prodrug design: Mask polar groups (e.g., morpholine) with ester linkers.
- PK/PD studies: Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodents .
Advanced: How can computational methods guide the optimization of this compound’s selectivity?
Answer:
- Docking studies (AutoDock Vina): Screen against target (e.g., EGFR) vs. off-target (e.g., HER2) binding pockets.
- QSAR models: Correlate substituent properties (logP, polar surface area) with selectivity ratios.
- Free-energy perturbation (FEP): Predict affinity changes for proposed synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
